S-methyl N-(3-methyl-1-adamantyl)carbamothioate
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Overview
Description
S-methyl N-(3-methyl-1-adamantyl)carbamothioate is a sulfur-containing derivative of adamantane, a polycyclic cage molecule known for its high symmetry and remarkable properties. This compound is part of a broader class of sulfur-containing adamantane derivatives, which have garnered interest due to their unique chemical and biological activities .
Preparation Methods
The synthesis of S-methyl N-(3-methyl-1-adamantyl)carbamothioate typically involves the reaction of nitroxy adamantane derivatives with sulfur nucleophiles. One common method includes the use of methyl thiocyanate in the presence of sulfuric acid. For instance, the compound can be synthesized by reacting 2 g of a nitroxy adamantane derivative with 15 mL of 94% sulfuric acid and 2 mL of methyl thiocyanate, followed by recrystallization from hexane to yield the product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
S-methyl N-(3-methyl-1-adamantyl)carbamothioate undergoes various chemical reactions, including nucleophilic substitution and electrophilic N-alkylation. The Ritter reaction is commonly used, where thiocyanates react with intermediate resonance-stabilized thionitrilium ions to form S-alkyl carbamothioates . Common reagents include sulfur nucleophiles such as thiocyanates and carbamodithioic acid salts. Major products from these reactions include other sulfur-containing adamantane derivatives like isothiocyanates and carbamodithioates .
Scientific Research Applications
S-methyl N-(3-methyl-1-adamantyl)carbamothioate has several scientific research applications. In chemistry, it is used as a substrate for the preparation of functional derivatives and self-organized monolayers on gold surfaces . In biology and medicine, sulfur-containing adamantane derivatives, including this compound, have shown various biological activities such as inhibiting soluble epoxide hydrolase and exhibiting antiproliferative activity . Additionally, these compounds are being explored for their potential to inhibit viral replication . In industry, they are used in the synthesis of nanosized clusters and other advanced materials .
Mechanism of Action
The mechanism of action of S-methyl N-(3-methyl-1-adamantyl)carbamothioate involves its interaction with molecular targets through its sulfur-containing functional groups. These interactions can inhibit specific enzymes or disrupt biological pathways, leading to the observed biological activities. For example, adamantylthioureas with similar structures have been found to inhibit soluble epoxide hydrolase, suggesting a similar mechanism for this compound .
Comparison with Similar Compounds
S-methyl N-(3-methyl-1-adamantyl)carbamothioate can be compared with other sulfur-containing adamantane derivatives such as adamantylthioureas and carbamodithioates. While all these compounds share the adamantane core structure, their unique functional groups confer different chemical and biological properties. For instance, adamantylthioureas with aromatic fragments inhibit soluble epoxide hydrolase, whereas those with heteroaromatic fragments show antiproliferative activity . The presence of the S-methyl group in this compound distinguishes it from other derivatives and contributes to its specific reactivity and biological effects .
Properties
IUPAC Name |
S-methyl N-(3-methyl-1-adamantyl)carbamothioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NOS/c1-12-4-9-3-10(5-12)7-13(6-9,8-12)14-11(15)16-2/h9-10H,3-8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENFVQWFMSYJSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)NC(=O)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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